ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate is a heterocyclic organic compound with a molecular formula of C7H9BrN2O2. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and an ester group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate typically involves the bromination of 5-methylimidazole followed by esterification. One common method includes the reaction of 5-methylimidazole with bromine in the presence of a suitable solvent like acetic acid. The resulting 2-bromo-5-methylimidazole is then esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. The bromination and esterification steps are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines) in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Ethyl 2-amino-5-methyl-4H-imidazole-4-carboxylate.
Reduction: Ethyl 2-bromo-5-methyl-4H-imidazole-4-methanol.
Oxidation: Ethyl 2-bromo-5-carboxy-4H-imidazole-4-carboxylate.
Scientific Research Applications
Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a precursor to compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The bromine atom and ester group can facilitate binding to target molecules, enhancing the compound’s efficacy in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
- Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
Uniqueness
Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the bromine atom and ester group allows for selective modifications, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEPBLJNTIAAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=NC(=N1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693361 |
Source
|
Record name | Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95470-42-1 |
Source
|
Record name | Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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